2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
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Description
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Research suggests that this compound exhibits potential anticancer properties. It may interfere with cancer cell growth, induce apoptosis (programmed cell death), or inhibit specific signaling pathways related to tumor progression .
- Some studies indicate that the compound has neuroprotective effects. It may help protect neurons from damage caused by oxidative stress, inflammation, or neurodegenerative conditions .
- Interestingly, 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide has been associated with a sweet taste. It is structurally related to caramel-like compounds and may contribute to the perception of sweetness .
- Researchers have explored the compound’s interactions with metabolic enzymes. It may inhibit specific enzymes involved in metabolic processes, potentially impacting energy metabolism or other cellular pathways .
- Scientists have investigated synthetic routes to prepare this compound and its derivatives. Understanding its chemical synthesis can aid in designing analogs with improved properties .
- Detailed pharmacokinetic studies are essential to assess how the compound is absorbed, distributed, metabolized, and excreted in the body. Insights into its bioavailability can guide drug development .
- Computational approaches, such as molecular docking and in silico modeling, can predict the compound’s binding affinity to specific protein targets. These studies inform drug-receptor interactions and potential therapeutic applications .
- While there may not be direct clinical trials on this specific compound, understanding its mechanisms of action and preclinical data can guide future investigations. Researchers should explore its therapeutic potential in relevant disease models .
Anticancer Properties
Neuroprotective Effects
Sweet Taste Modulation
Metabolic Pathways and Enzyme Inhibition
Chemical Synthesis and Derivatives
Pharmacokinetics and Bioavailability
In Silico Modeling and Docking Studies
Clinical Trials and Therapeutic Potential
properties
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-16(2)17-6-8-18(9-7-17)25-14-13-24(21(25)28)15-19(26)22-10-4-12-23-11-3-5-20(23)27/h6-9,16H,3-5,10-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIHYZDSBHMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.